Aldose Reductase Inhibitory Scaffold Potential
The closest biologically characterized analog, 2-[(4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio]-N-(5-nitrothiazol-2-yl)acetamide (Compound 12), inhibited AR with a Ki of 0.04 ± 0.01 µM, markedly superior to quercetin (Ki = 5.66 ± 0.66 µM) [1]. While Compound 12 bears an N-(5-nitrothiazol-2-yl)acetamide terminus, the target compound presents an isopropyl ester, providing a distinct physicochemical profile suitable for parallel optimization of potency and drug-like properties.
| Evidence Dimension | Aldose Reductase Inhibition (Ki) |
|---|---|
| Target Compound Data | Not directly measured; scaffold analog Compound 12 Ki = 0.04 ± 0.01 µM |
| Comparator Or Baseline | Quercetin Ki = 5.66 ± 0.66 µM |
| Quantified Difference | ~142-fold greater affinity for the triazole scaffold (class-level inference) |
| Conditions | AR enzyme inhibition assay |
Why This Matters
Validates the AR inhibitory potential of the 4-amino-5-(4-methylphenyl)triazole scaffold, justifying procurement of the isopropyl ester for diabetic complication drug discovery.
- [1] S. Kaya et al. An extensive research on aldose reductase inhibitory effects of new 4H-1,2,4-triazole derivatives. Journal of Molecular Structure, 2021, 1224, 129446. View Source
